5-Amino-6-fluoroquinoline-2-carbaldehyde is a chemical compound classified under the quinoline derivatives. Its IUPAC name reflects its structure, which includes an amino group and a fluoro substituent on the quinoline ring, alongside an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
5-Amino-6-fluoroquinoline-2-carbaldehyde can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic versatility and biological properties. It is typically produced through specific synthetic routes involving fluorination and functional group modifications of quinoline derivatives.
This compound belongs to the class of quinoline carbaldehydes, which are characterized by the presence of a carboxaldehyde group attached to a quinoline structure. It is also classified as an aminoquinoline, indicating the presence of an amino group, which contributes to its reactivity and interaction with biological targets.
The synthesis of 5-Amino-6-fluoroquinoline-2-carbaldehyde typically involves methods such as:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.
5-Amino-6-fluoroquinoline-2-carbaldehyde has a molecular formula of and a molecular weight of approximately 192.17 g/mol. The structural representation includes:
The InChI Key for this compound is JDQMJKKGPXPPOJ-UHFFFAOYSA-N, and its SMILES representation is FC1=CC=C2N=C(C=O)C=CC2=C1. These identifiers are crucial for database searches and computational modeling.
5-Amino-6-fluoroquinoline-2-carbaldehyde can participate in various chemical reactions, including:
The choice of reagents and conditions significantly impacts the outcome of these reactions, influencing both yield and selectivity. For example, oxidation reactions may require acidic conditions for optimal performance.
The mechanism of action for 5-Amino-6-fluoroquinoline-2-carbaldehyde primarily involves its interaction with biological targets, particularly enzymes involved in DNA replication and repair, similar to other fluoroquinolones. The presence of the fluorine atom enhances binding affinity, potentially leading to antibacterial effects by inhibiting bacterial DNA gyrase.
These properties are important for handling, storage, and application in laboratory settings.
5-Amino-6-fluoroquinoline-2-carbaldehyde finds applications primarily in:
5-Amino-6-fluoroquinoline-2-carbaldehyde (Chemical Formula: C₁₀H₇FN₂O; Molecular Weight: 190.18 g/mol) features a quinoline scaffold substituted with an aldehyde group at C-2, a fluorine atom at C-6, and an amino group at C-5. This arrangement creates distinct electronic properties:
Table 1: Spectral Characteristics of 5-Amino-6-fluoroquinoline-2-carbaldehyde
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | 9.95 (s, 1H, CHO), 8.45 (d, J=8.6 Hz, 1H, H-3), 7.85 (d, J=11.2 Hz, 1H, H-8), 6.25 (s, 2H, NH₂) |
| ¹³C NMR | 192.1 (CHO), 155.8 (C-2), 149.1 (C-6), 135.4 (C-8a) |
| IR (cm⁻¹) | 1685 (C=O str.), 1620 (C=N str.), 1340 (C-F str.) |
The direct formylation of 5-amino-6-fluoroquinoline via Vilsmeier-Haack reaction remains challenging due to competing decomposition. Optimized conditions include:
A more reliable route involves nitro reduction of 5-nitro-6-fluoroquinoline-2-carbaldehyde:
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF, 1,2-DCE, 85°C, 4h | 70–75 | Direct; fewer steps |
| Catalytic Hydrogenation | 10% Pd/C, EtOH, 50 psi H₂, 2h | >95 | High conversion; clean reaction |
| SnCl₂ Reduction | SnCl₂·2H₂O, EtOH/H₂O, 12h, reflux | 82–85 | Chemoselective; no specialized equipment |
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9